molecular formula C10H15NS B12718316 Pyridine, 3-((butylthio)methyl)- CAS No. 102207-56-7

Pyridine, 3-((butylthio)methyl)-

Cat. No.: B12718316
CAS No.: 102207-56-7
M. Wt: 181.30 g/mol
InChI Key: UTVAECQXLLUARJ-UHFFFAOYSA-N
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Description

Pyridine, 3-((butylthio)methyl)- is a pyridine derivative substituted at the 3-position with a butylthio-methyl group (-CH₂-S-C₄H₉). This analysis focuses on compounds with similar substituents, such as thioethers, alkyl, and aryl groups at the pyridine ring’s 3-position.

Properties

CAS No.

102207-56-7

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

3-(butylsulfanylmethyl)pyridine

InChI

InChI=1S/C10H15NS/c1-2-3-7-12-9-10-5-4-6-11-8-10/h4-6,8H,2-3,7,9H2,1H3

InChI Key

UTVAECQXLLUARJ-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-((butylthio)methyl)- can be achieved through various methods. One common approach involves the nucleophilic substitution reaction where a butylthio group is introduced to the pyridine ring. This can be done using butylthiol and a suitable pyridine derivative under controlled conditions. The reaction typically requires a base to deprotonate the thiol, facilitating its nucleophilic attack on the pyridine ring.

Industrial Production Methods

Industrial production of Pyridine, 3-((butylthio)methyl)- often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. Catalysts may be used to enhance the reaction rate and selectivity. The process generally includes steps for purification and isolation of the final product, such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-((butylthio)methyl)- undergoes various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the butylthio group or alter the pyridine ring.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyridine ring.

Scientific Research Applications

Pyridine, 3-((butylthio)methyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 3-((butylthio)methyl)- involves its interaction with various molecular targets. The nitrogen atom in the pyridine ring can act as a Lewis base, forming coordinate bonds with metal ions or other electrophiles. The butylthio group can participate in redox reactions, altering the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Pyridine, 3-[(3-fluoro-5-nitrophenyl)thio]- (CAS 803700-30-3)

  • Structure : A 3-substituted pyridine with a fluoronitrophenylthio group.
  • Molecular Formula : C₁₁H₇FN₂O₂S
  • Molecular Weight : 250.25 g/mol
  • Key Properties :
    • The electron-withdrawing nitro and fluoro groups likely reduce electron density at the sulfur atom, affecting reactivity.
    • Synthetic routes involve thiol-disulfide exchange or nucleophilic aromatic substitution .

Pyridine, 3-(methylthio)- (CAS 18794-33-7)

  • Structure : A simpler analog with a methylthio (-S-CH₃) group at the 3-position.
  • Molecular Formula : C₆H₇NS
  • Molecular Weight : 125.19 g/mol
  • Key Properties: Inp (Index of Refraction): 1152.00 (NIST data) . Ionization Potential: 1791–1803 kJ/mol (NIST) . Compared to the target compound, the shorter methyl chain reduces hydrophobicity (lower Log Kow) and volatility.

2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-18-3)

  • Structure : A pyridine derivative with methylsulfanyl (-S-CH₃) and substituted aryl groups.
  • Molecular Formula : C₁₉H₁₂ClF₃N₂S
  • The methylsulfanyl group may act as a leaving group in cross-coupling reactions.

Pyridine, 3-methyl- (CAS 108-99-6)

  • Structure : 3-Methylpyridine, a basic alkyl-substituted analog.
  • Molecular Formula : C₆H₇N
  • Molecular Weight : 93.13 g/mol
  • Key Properties :
    • Boiling Point : ~144°C (NIST) .
    • The absence of sulfur reduces polarizability and hydrogen-bonding capacity compared to thioether analogs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents Log Kow (Predicted)
Pyridine, 3-((butylthio)methyl)- C₁₀H₁₅NS 181.30* N/A -CH₂-S-C₄H₉ ~3.5 (estimated)
Pyridine, 3-[(3-fluoro-5-nitrophenyl)thio]- C₁₁H₇FN₂O₂S 250.25 803700-30-3 -S-C₆H₃(F)(NO₂) ~2.8
Pyridine, 3-(methylthio)- C₆H₇NS 125.19 18794-33-7 -S-CH₃ ~1.2
3-Methylpyridine C₆H₇N 93.13 108-99-6 -CH₃ ~0.8

*Estimated using EPI Suite for analogous structures.

Table 2: Thermodynamic and Spectral Data

Compound Boiling Point (°C) Ionization Potential (kJ/mol) Vapor Pressure (mm Hg)
Pyridine, 3-(methylthio)- ~210 (estimated) 1791–1803 0.15 @ 25°C*
3-Methylpyridine 144 815–825 6.2 @ 20°C

*Predicted using EPI Suite.

Key Research Findings

Substituent Effects :

  • Thioether vs. Alkyl Groups : Thioether substituents (e.g., -S-R) increase molecular weight and polarizability compared to alkyl groups, enhancing interactions with biological targets .
  • Chain Length : Longer alkyl chains (e.g., butyl in the target compound) increase hydrophobicity (Log Kow ~3.5) compared to methylthio analogs (Log Kow ~1.2) .

Synthetic Routes :

  • Thioether-containing pyridines are typically synthesized via nucleophilic substitution or metal-catalyzed coupling reactions. For example, Pyridine, 3-[(3-fluoro-5-nitrophenyl)thio]- is synthesized using a thiol-disulfide intermediate .

Applications :

  • Methylthio-pyridines (e.g., CAS 18794-33-7) are intermediates in agrochemicals and pharmaceuticals due to their sulfur-mediated reactivity .
  • Complex analogs like CAS 144320-18-3 are explored in kinase inhibition studies .

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